N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine
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Overview
Description
N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine typically involves the reaction of 2-naphthol with diethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene or ethanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine involves its interaction with specific molecular targets within cells. It has been shown to bind to certain receptors and enzymes, modulating their activity. For example, it can act as an antagonist to histamine receptors, thereby influencing histamine-mediated pathways. Additionally, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various drugs .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-naphthyloxy)ethanamine hydrochloride
- N,N-dimethyl-2-(2-naphthyloxy)ethanamine hydrochloride
- N,N-diethyl-2-(2-nitrophenoxy)ethanamine
Uniqueness
N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine is unique due to its specific structural features, such as the presence of the naphthalene ring and the diethylaminoethanol moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-diethyl-2-(2-naphthalen-2-yloxyethoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-19(4-2)11-12-20-13-14-21-18-10-9-16-7-5-6-8-17(16)15-18/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPNQGVNYSLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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